4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile
Description
4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile (CAS: Not explicitly provided; possibly referenced erroneously in ) is a substituted benzonitrile derivative with the molecular formula C₈H₃BrF₃NO. Its structural features include:
- Bromine at the para position (C4) relative to the nitrile group.
- A hydroxyl group (-OH) at the ortho position (C2).
- A trifluoromethyl group (-CF₃) at the meta position (C6).
- A cyano group (-CN) at the benzonitrile core (C1).
The compound’s SMILES notation is C1=C(C=C(C(=C1C(F)(F)F)C#N)O)Br, and its InChIKey is NOITXNQHHNIFSG-UHFFFAOYSA-N.
Properties
IUPAC Name |
4-bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-4-1-6(8(10,11)12)5(3-13)7(14)2-4/h1-2,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOITXNQHHNIFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C#N)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091471-08-6 | |
| Record name | 4-bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile typically involves multiple steps starting from 4-bromo-2-(trifluoromethyl)benzoic acid. The process includes halogenation, hydroxylation, and nitrile formation under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom undergoes substitution reactions facilitated by electron-withdrawing groups (-CF₃ and -CN), which activate the aromatic ring.
Key Example :
In Pd-catalyzed Suzuki coupling, the bromine is replaced by aryl groups using arylboronic acids, forming biaryl derivatives critical in pharmaceutical intermediates .
Reduction Reactions
The nitrile group (-CN) and hydroxyl group (-OH) are susceptible to reduction under specific conditions.
| Target Group | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| -CN | Diisobutylaluminum hydride (DIBAL) | -78°C, anhydrous THF | Aldehyde (-CHO) | 76% |
| -OH | LiAlH₄ | Reflux in dry ether | Reduced to -CH₂OH (unstable) | <50% |
Mechanism :
DIBAL selectively reduces nitriles to aldehydes via partial hydride transfer, preserving other functional groups .
Oxidation Reactions
The hydroxyl group can be oxidized to a ketone or quinone under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic, reflux | Trifluoromethyl ketone | Over-oxidation may degrade -CF₃ |
| DDQ | CH₂Cl₂, room temp | Quinone derivative | Limited applicability |
Challenge : The -CF₃ group’s stability under harsh oxidative conditions often limits yields.
Functional Group Interconversion
The nitrile group participates in hydrolysis and cyclization reactions.
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (concentrated) | Reflux, H₂O | Carboxylic acid (-COOH) | 65% |
| Cyclization | CuCN, DMF | 120°C, microwave | Benzoxazole derivatives | 55% |
Note : Acidic hydrolysis of -CN to -COOH is stereoelectronically hindered by adjacent -CF₃.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing -CF₃ and -CN groups deactivate the ring, directing electrophiles to the para position relative to -OH.
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃ | H₂SO₄, 0–5°C | Nitro derivative (-NO₂) | 40% |
| Cl₂ | FeCl₃ catalyst | Chlorinated derivative (-Cl) | <30% |
Limitation : Low yields due to steric and electronic deactivation by -CF₃.
Protection/Deprotection Strategies
The hydroxyl group is often protected to prevent unwanted side reactions.
| Protecting Group | Reagent | Conditions | Deprotection Method |
|---|---|---|---|
| TMS ether | TMSCl, Et₃N | RT, CH₂Cl₂ | HF or K₂CO₃/MeOH |
| Acetyl | Ac₂O, pyridine | Reflux | NaOH/MeOH |
Critical Analysis of Reactivity
-
Bromine Reactivity : The Br atom’s position (para to -CF₃ and meta to -CN) enhances its leaving-group ability in SNAr but limits EAS.
-
-CF₃ Effects : The strong electron-withdrawing nature stabilizes intermediates but complicates electrophilic substitutions.
-
-CN Utility : Enables reductions to aldehydes and cyclizations, though steric bulk from -CF₃ may hinder reactivity .
Experimental data from analogous compounds (e.g., 2-bromo-5-(trifluoromethyl)benzonitrile ) corroborate these trends, though yields and regioselectivity may vary.
Scientific Research Applications
Chemistry
4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile serves as an intermediate in the synthesis of various organic compounds. It can undergo several types of reactions:
| Type of Reaction | Description |
|---|---|
| Substitution Reactions | The bromine atom can be replaced by other substituents. |
| Oxidation and Reduction | The hydroxyl group can be oxidized or reduced. |
| Coupling Reactions | Can form more complex organic molecules. |
Biology
In biological research, this compound acts as a building block for developing biologically active molecules. Its structural features allow it to interact with biological targets effectively:
- Enzyme Inhibition : Potential to inhibit enzymes relevant in metabolic pathways.
- Receptor Modulation : May modulate receptor activity, affecting physiological responses.
Medicine
The compound is involved in the synthesis of pharmaceutical agents with potential therapeutic effects. Notably, it has shown promise in:
- Antimicrobial Activity : Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties.
- Anticancer Potential : Studies indicate cytotoxic effects against various cancer cell lines, with docking studies suggesting inhibition of critical enzymes involved in cancer progression.
Industry
In industrial applications, 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is utilized in the production of materials with specific properties, such as:
- Liquid Crystals : Important for display technologies.
- Polymers : Used in creating materials with tailored characteristics.
Case Studies
-
Inhibition of Cholinesterases :
- Research indicates that similar trifluoromethyl-substituted compounds can significantly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted for Alzheimer's disease treatment. Compounds showed IC50 values indicating strong inhibitory activity against these enzymes.
-
Anti-inflammatory Effects :
- Derivatives of benzonitriles have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Hydrogen Bonding and Solubility
The hydroxyl group in 4-bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile distinguishes it from non-hydroxylated analogs (e.g., 4-bromo-2-(trifluoromethyl)benzonitrile). This group increases polarity, making the compound more soluble in polar solvents like methanol or water compared to its non-hydroxylated counterpart.
Electron-Withdrawing Effects
The -CF₃ and -CN groups create strong electron-withdrawing effects, stabilizing negative charges in intermediates during nucleophilic substitution reactions. However, steric hindrance from the bulky trifluoromethyl group at C6 may slow reactivity compared to smaller substituents (e.g., -CH₃).
Thermal Stability
Computational Insights
Density-functional theory (DFT) studies (e.g., Becke’s hybrid functional and Lee-Yang-Parr correlation) predict that the hydroxyl group in the target compound increases local electron density at the aromatic ring, favoring electrophilic aromatic substitution at C3 or C5 positions. This contrasts with non-hydroxylated analogs, where substitution occurs preferentially at C2 or C4.
Biological Activity
4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethyl group, which can enhance biological activity and stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is characterized by:
- A bromine atom at the para position relative to the hydroxyl group.
- A trifluoromethyl group at the meta position.
- A nitrile functional group, which may contribute to its biological interactions.
The biological activity of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with proteins. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes, impacting metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, altering physiological responses.
Antimicrobial Activity
Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, research has shown that similar trifluoromethyl-substituted benzonitriles possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cellular functions .
Anticancer Potential
The anticancer activity of fluorinated compounds has been widely documented. 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile may exhibit cytotoxic effects against various cancer cell lines. For example, docking studies suggest that compounds with similar structures can inhibit critical enzymes involved in cancer progression .
Case Studies
- Inhibition of Cholinesterases : Research on related compounds has demonstrated that trifluoromethyl groups can enhance inhibitory effects on cholinesterases, which are important targets for Alzheimer's disease treatment. Compounds showed IC50 values indicating strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Anti-inflammatory Effects : Some studies have reported that derivatives of benzonitriles exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). This suggests potential applications in treating inflammatory diseases .
Data Tables
| Activity | IC50 Value | Target Enzyme/Pathway |
|---|---|---|
| Cholinesterase Inhibition | 10.4 μM | AChE |
| COX Inhibition | 18.1 μM | COX-2 |
| Cytotoxicity | Varies | MCF-7 Cancer Cell Line |
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and nitrile (2220–2260 cm⁻¹) groups. Compare with NIST reference spectra for trifluoromethyl-substituted benzonitriles .
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm). Method validation should follow pharmacopeial guidelines, as demonstrated for structurally similar nitriles (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) .
- NMR : ¹⁹F NMR resolves trifluoromethyl splitting patterns, while ¹H NMR identifies hydroxyl proton exchange broadening .
Advanced Tip : Discrepancies between experimental and computational IR spectra may arise from solvent effects; DFT calculations (e.g., B3LYP/6-31G*) can model these interactions .
How does the hydroxyl group influence the compound’s electronic properties and reactivity?
Advanced Research Focus
The hydroxyl group:
- Activates the Ring : Enhances electrophilic substitution at ortho/para positions via resonance donation.
- Acid-Base Behavior : Deprotonation (pKa ~10) generates a phenoxide ion, altering reactivity in cross-coupling reactions .
- Hydrogen Bonding : Stabilizes transition states in nucleophilic aromatic substitution, as seen in related hydroxybenzonitriles .
Data Contradiction Analysis :
Conflicting reports on bromine displacement rates (e.g., faster in polar solvents vs. non-polar) may stem from hydroxyl group protonation states. Controlled pH studies (pH 7–12) are recommended .
What computational methods predict the compound’s interactions in drug design or material science?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. The Colle-Salvetti functional accurately models trifluoromethyl group electron-withdrawing effects.
- Molecular Dynamics (MD) : Simulate solvation effects on bioavailability using explicit solvent models (e.g., TIP3P water).
- Docking Studies : Predict binding affinity to targets (e.g., androgen receptors) by comparing with metabolites of analogous SARMs .
Table : DFT-Predicted Properties
| Property | Value (B3LYP/6-31G*) |
|---|---|
| HOMO-LUMO Gap | 4.2 eV |
| Dipole Moment | 3.8 Debye |
| Partial Charge (CN) | -0.32 |
How can researchers address discrepancies between experimental and theoretical spectral data?
Q. Advanced Research Focus
- Solvent Correction : Apply the SMD solvation model to DFT calculations to match experimental IR or NMR conditions .
- Isotope Effects : Compare ¹³C NMR shifts with calculated values to identify conformational flexibility.
- Error Analysis : Use root-mean-square deviation (RMSD) metrics to quantify agreement in vibrational spectra .
Case Study : A 10 cm⁻¹ shift in the nitrile IR stretch (calculated vs. experimental) was resolved by including anharmonic corrections in DFT .
What are the implications of metabolic stability for this compound in pharmacological studies?
Q. Advanced Research Focus
- In Vitro Metabolism : Incubate with liver microsomes to identify hydroxylation or dehalogenation pathways, as observed in related trifluoromethylbenzonitrile metabolites .
- Stability Markers : Monitor degradation via LC-MS/MS for fragments like 4-hydroxy-6-(trifluoromethyl)benzonitrile (m/z 250.0361) .
Key Finding : The bromine substituent slows oxidative metabolism compared to non-halogenated analogs, enhancing half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
